molecular formula C8H16ClF2N B1485327 (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride CAS No. 2098017-24-2

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Cat. No.: B1485327
CAS No.: 2098017-24-2
M. Wt: 199.67 g/mol
InChI Key: UQWPHBIECQXLPT-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of (2,2-difluoro-1-methylcyclohexyl)methanamine hydrochloride emerges from a broader historical trajectory in organofluorine chemistry that began gaining prominence in the mid-20th century. The strategic incorporation of fluorine atoms into organic molecules has evolved from initial pharmaceutical applications, beginning with the first successful fluoro-pharmaceutical Florinef acetate in 1954, to encompass diverse chemical sectors including agrochemicals and materials science. The specific architectural design of this compound reflects accumulated knowledge about fluorine's unique properties, particularly its small atomic radius, exceptional electronegativity, and capacity to form strong carbon-fluorine bonds. Patent literature from 2007 demonstrates early recognition of difluoro compounds containing amino groups as valuable intermediates in therapeutic compound synthesis, with specific attention to methods for producing related difluorocyclohexyl derivatives. The compound's development timeline indicates systematic exploration of fluorinated cyclohexane scaffolds, building upon foundational work that established reductive amination strategies for accessing such structures. Contemporary chemical databases first documented this specific compound structure in 2016, suggesting its emergence as a research target coincided with advances in synthetic organofluorine methodology. The historical progression toward this compound exemplifies the field's movement from simple fluorinated molecules to increasingly sophisticated architectures designed for specific applications.

Significance in Fluorinated Organic Chemistry

The significance of this compound within fluorinated organic chemistry extends beyond its individual properties to encompass broader principles governing fluorine incorporation into molecular frameworks. Statistical analysis of contemporary agrochemical development reveals that organofluorine compounds now constitute 67% of newly introduced agrochemicals, demonstrating the field's rapid expansion and the strategic value of fluorinated structures. This compound exemplifies key advantages that fluorine substitution provides, including enhanced metabolic stability, improved lipophilicity profiles, and modified absorption, distribution, metabolism, and excretion characteristics. The difluoro substitution pattern at the 2,2-position of the cyclohexyl ring creates a unique electronic environment that influences both chemical reactivity and biological interactions. Research findings indicate that fluorinated cyclohexane frameworks contribute to increased binding affinity and selectivity toward specific biological targets, making compounds like this valuable in drug discovery applications. The compound's structural features align with emerging trends in organofluorine chemistry toward compounds containing unique fluorinated motifs that offer distinct advantages over traditional fluorinated groups. Synthetic organofluorine chemistry advances over the past two decades have enabled cost-effective access to fluorine-containing building blocks, making compounds of this complexity increasingly accessible for research applications. The emergence of difluoromethyl groups as alternatives to trifluoromethyl substitution reflects growing sophistication in fluorine incorporation strategies.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds, reflecting its complex structural architecture through precise positional descriptors. The compound's classification as an aliphatic amine derives from the presence of the methanamine functional group, while its categorization within fluorinated organic compounds stems from the two fluorine atoms positioned at the 2,2-location of the cyclohexyl ring system. Chemical database entries consistently identify this compound through multiple identifier systems, including the Chemical Abstracts Service number 2098017-24-2, Molecular Design Limited number MFCD30483015, and various International Chemical Identifier representations. The systematic International Union of Pure and Applied Chemistry name "this compound" precisely conveys the compound's structural elements through established organic chemistry nomenclature protocols. Alternative naming conventions found in chemical literature include variations such as "1-(2,2-difluoro-1-methylcyclohexyl)methanamine hydrochloride," reflecting different approaches to systematic naming while maintaining chemical accuracy. The compound's classification within organofluorine chemistry encompasses multiple subcategories, including fluorinated amines, difluorinated cyclohexanes, and synthetic building blocks for pharmaceutical applications. Structural representation through Simplified Molecular Input Line Entry System notation as "CC1(CCCCC1(F)F)CN.Cl" provides a standardized format for computational chemistry applications and database searches.

Position in Contemporary Organofluorine Research

Contemporary organofluorine research positions this compound at the intersection of synthetic methodology development and practical application in drug discovery. Current research trends emphasize the exploration of compounds featuring unique fluorinated motifs, with particular attention to structures that offer enhanced biological properties compared to conventional fluorinated groups. The compound serves as a representative example of how modern synthetic organofluorine chemistry enables access to complex molecular architectures that were previously difficult to obtain. Research applications focus on the compound's utility as a synthetic intermediate in organic synthesis, particularly in medicinal chemistry contexts where fluorinated building blocks provide enhanced pharmacological properties. Recent synthetic methodologies have established efficient routes to this compound through reductive amination of 4,4-difluorocyclohexanone with methylamine, followed by conversion to the hydrochloride salt form for improved stability and solubility characteristics. Contemporary analytical techniques, including Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, provide comprehensive structural characterization capabilities that support ongoing research applications. The compound's position in current organofluorine research reflects broader field priorities toward developing environmentally sustainable synthetic methods and exploring applications in crop protection and infectious disease treatment. Future research directions indicate continued interest in fluorinated compounds that combine structural complexity with practical synthetic accessibility, positioning this compound as a valuable tool for ongoing pharmaceutical and agricultural chemistry investigations.

Property Value Source
Chemical Abstracts Service Number 2098017-24-2
Molecular Formula C8H16ClF2N
Molecular Weight 199.67 g/mol
Molecular Design Limited Number MFCD30483015
International Chemical Identifier Key UQWPHBIECQXLPT-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1(CCCCC1(F)F)CN.Cl
Computed LogP 1.74
Topological Polar Surface Area 26.02 Ų
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 1

Properties

IUPAC Name

(2,2-difluoro-1-methylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-7(6-11)4-2-3-5-8(7,9)10;/h2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPHBIECQXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Step

  • The difluoromethyl group is introduced via selective fluorination reactions, often employing reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or other specialized fluorinating agents.
  • The reaction is typically conducted under anhydrous and inert atmosphere (argon or nitrogen) to prevent moisture-induced side reactions.
  • Temperature control is critical, usually maintained between 0°C and room temperature, to optimize yield and minimize decomposition.
  • The fluorination transforms the methyl-substituted cyclohexyl precursor into 2,2-difluoro-1-methylcyclohexyl intermediates.

Amination Step

  • The difluorinated intermediate undergoes amination to introduce the methanamine group.
  • Common methods include reductive amination or nucleophilic substitution reactions using methylamine or methylamine derivatives.
  • Solvents like dimethylformamide (DMF) or methanol/water mixtures are employed, with bases such as sodium hydride or potassium hydroxide facilitating the reaction.
  • Reaction times vary from several hours to overnight (approximately 18 hours) at controlled temperatures (0°C to room temperature).

Formation of Hydrochloride Salt

  • The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
  • This step improves the compound’s stability, crystallinity, and ease of purification.
  • The salt formation is typically carried out in an organic solvent or aqueous medium followed by crystallization.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield/Notes
1. Fluorination Cyclohexyl methyl precursor + fluorinating agent (e.g., DAST), inert atmosphere, 0°C to rt, 12-18 h Introduction of difluoromethyl group High selectivity for difluoro substitution
2. Amination Difluorinated intermediate + methylamine, base (NaH or KOH), solvent (DMF or MeOH/H2O), rt, 18 h Formation of methanamine functionality Moderate to high yield, careful moisture control needed
3. Salt Formation Free amine + HCl (aqueous or gas), solvent, crystallization Conversion to hydrochloride salt Stable crystalline product

Research Findings and Optimization Notes

  • Atmosphere Control: All air- and moisture-sensitive steps are performed under argon or nitrogen using Schlenk techniques or glovebox environments to prevent degradation.
  • Temperature Sensitivity: Maintaining low temperatures during fluorination prevents side reactions and improves yield.
  • Purification: Flash column chromatography and recrystallization from water or organic solvents are effective for isolating pure hydrochloride salt.
  • Yield Considerations: Typical yields for intermediate steps range from 60% to 90%, with overall yields optimized by controlling reagent stoichiometry and reaction time.
  • Safety: The compound and intermediates require handling with protective equipment due to irritant properties.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Purpose/Effect
Atmosphere Argon or nitrogen, glovebox or Schlenk line Prevent moisture and oxygen sensitivity
Temperature (Fluorination) 0°C to room temperature Control reaction rate and selectivity
Fluorinating agent DAST, Deoxo-Fluor or equivalents Introduce difluoromethyl group
Amination base Sodium hydride or potassium hydroxide Facilitate nucleophilic substitution
Solvent DMF, methanol/water Solubilize reactants and control reactivity
Reaction time 12-18 hours Ensure complete conversion
Salt formation HCl in organic or aqueous medium Stabilize amine as hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound is primarily explored for its role in drug synthesis. The fluorinated structure may improve lipophilicity and metabolic stability, making it suitable as a lead compound for pharmaceuticals targeting specific biological pathways. Interaction studies focus on its binding affinity and efficacy against various biological targets, which are critical in drug design.

Case Study: Enzyme Inhibition
Research indicates that compounds similar to (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride can act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH). For instance, a study on N,N′-disubstituted ureas demonstrated low nanomolar activity against recombinant human sEH, suggesting that structural modifications can yield potent inhibitors with desirable pharmacokinetic profiles .

Catalysis

Role in Chemical Reactions
The compound's amine functionality allows it to participate in various catalytic processes. It can serve as a catalyst or co-catalyst in organic transformations, including amination reactions and the synthesis of complex organic molecules. The presence of fluorine may also influence the reactivity and selectivity of these reactions.

Material Science

Applications in Polymer Chemistry
The unique properties of this compound make it a candidate for developing advanced materials. Its application in creating fluorinated polymers can enhance thermal stability and chemical resistance, which are valuable in industrial applications.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Cyclobutanemethanamine, 2,2-difluoro-, Hydrochloride (1:1)

  • Structure : Cyclobutane ring (4-membered) with 2,2-difluoro and methanamine substituents.
  • Formula : C₅H₉F₂N·ClH.
  • Key Differences : Smaller ring size increases ring strain, reducing conformational flexibility compared to the cyclohexyl analog. This may limit binding affinity in receptor-targeted applications.
  • Applications : Used in synthetic chemistry for strained ring systems .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

  • Structure: Cyclohexanone backbone with dimethylaminomethyl substituent.
  • Formula: C₉H₁₈ClNO.
  • Key Differences : The ketone group introduces polarity and reactivity, contrasting with the fluorine-substituted cyclohexane. This compound is a tramadol-related intermediate, suggesting analgesic applications .

{2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl}methanamine Hydrochloride

  • Structure : Spirocyclic system combining a difluoro-oxaspirooctane and methanamine.
  • Formula: C₇H₁₂F₂NO·ClH (CAS: 2230798-66-8).
  • Applications include drug discovery for CNS disorders .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (HCl Salt)
(2,2-Difluoro-1-methylcyclohexyl)methanamine HCl C₈H₁₄F₂N·ClH 209.66 ~2.5 High in polar solvents
Cyclobutanemethanamine, 2,2-difluoro-, HCl C₅H₉F₂N·ClH 163.59 ~1.8 Moderate
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO 203.70 ~1.2 High
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl C₁₀H₁₂Cl₃N₃ 272.58 ~1.0 Moderate

*Estimated LogP values based on substituent contributions.

  • Lipophilicity: Fluorine substituents in the target compound increase LogP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Solubility: Hydrochloride salts generally improve aqueous solubility, critical for intravenous formulations .

Medicinal Chemistry

  • Tramadol Analogs (e.g., 2-(Dimethylaminomethyl)-1-cyclohexanone HCl): Used as intermediates in opioid synthesis. The ketone group allows further functionalization, unlike the fluorine-stabilized target compound .
  • Dopamine Analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine HCl): Highlight the role of amine hydrochlorides in neurotransmitter analogs. The target compound’s fluorine substitutions may reduce oxidative metabolism compared to catechol-containing structures .

Biological Activity

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a cyclohexyl backbone with an amine functional group. Its molecular formula is C9H14ClF2N, and it possesses unique chemical properties that influence its biological interactions.

Research indicates that this compound may interact with various biological targets:

  • Receptor Binding : It has been shown to bind selectively to certain neurotransmitter receptors, which may contribute to its pharmacological effects.
  • Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.

Pharmacological Effects

The biological activity of this compound has been characterized through various studies:

  • Antidepressant Activity : In preclinical models, the compound demonstrated significant antidepressant-like effects in behavioral assays. It was observed to enhance serotonergic and noradrenergic neurotransmission, suggesting a potential application in treating mood disorders.
  • Neuroprotective Effects : Studies have indicated that the compound may exert neuroprotective effects against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • A study conducted on rodent models of depression reported that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups .
  • In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntidepressantEnhanced serotonergic activity; reduced depressive behavior
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of bacterial growth (S. aureus, E. coli)

Q & A

Basic: What are the established synthetic protocols for (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step route starting from commercially available cyclohexane derivatives. Key steps include:

  • Fluorination : Introduction of fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions under anhydrous conditions .
  • Methylation : Alkylation at the 1-position of the cyclohexane ring using methyl halides or Grignard reagents .
  • Amine Formation : Reductive amination or Gabriel synthesis to introduce the methanamine group, followed by HCl salt preparation for stability .
    Optimization of catalytic systems (e.g., palladium or nickel catalysts) and solvent selection (polar aprotic solvents like DMF) are critical for yield improvement .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Post-synthesis characterization requires:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and purity assessment .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection to quantify purity (>95% typically required for research use) .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Basic: What are the primary research applications of this compound?

Methodological Answer:
Its fluorinated cyclohexyl structure makes it valuable in:

  • Medicinal Chemistry : As a building block for CNS-targeting drug candidates, leveraging fluorine’s metabolic stability and lipophilicity .
  • Enzyme Studies : Probing fluorinated analogs’ effects on enzyme kinetics (e.g., cytochrome P450 interactions) .
  • Material Science : Fluorine’s electronic properties aid in designing polymers with enhanced thermal stability .

Advanced: How can fluorination steps be optimized to mitigate side reactions?

Methodological Answer:
To minimize defluorination or ring-opening byproducts:

  • Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/C) with controlled temperature (40–60°C) to enhance regioselectivity .
  • Solvent Screening : Anhydrous DMF or THF reduces hydrolytic side reactions .
  • In Situ Monitoring : 19F^{19}\text{F} NMR tracks reaction progress, enabling real-time adjustments .
    Flow reactors improve heat distribution and scalability for high-yield fluorination .

Advanced: How to resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects : Compare fluorine’s electronegativity vs. methoxy groups in analogs using QSAR models .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH to isolate structural contributions .
  • Metabolic Stability : Conduct microsomal stability assays to differentiate pharmacokinetic profiles .

Advanced: What strategies are effective for studying its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for target enzymes .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map fluorine’s role in active-site interactions .
  • Kinetic Analysis : Michaelis-Menten plots with fluorinated vs. non-fluorinated analogs to assess competitive/non-competitive inhibition .

Advanced: How to address stability issues in aqueous vs. non-polar solvents?

Methodological Answer:

  • Storage : Lyophilize the hydrochloride salt and store under argon at -20°C to prevent hydrolysis .
  • Solvent Compatibility : Use DMSO for aqueous solubility; for non-polar solvents (e.g., chloroform), add stabilizing agents like BHT (0.1%) .
  • Degradation Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free amine formation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.